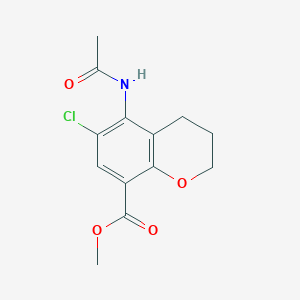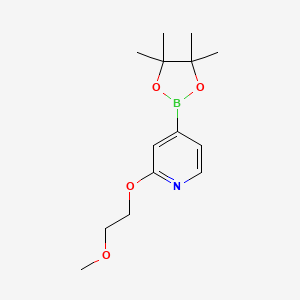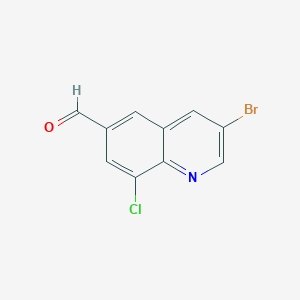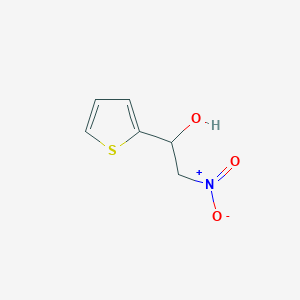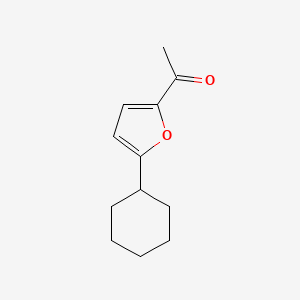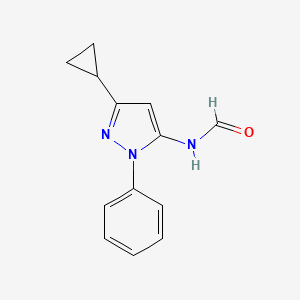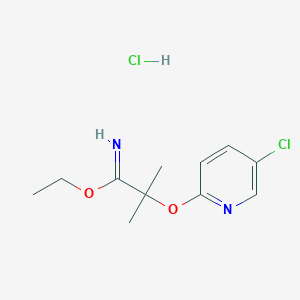
Ethyl 2-(5-chloropyridin-2-yl)oxy-2-methylpropanimidate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(5-chloropyridin-2-yl)oxy-2-methylpropanimidate;hydrochloride is an organic compound with significant applications in various fields of scientific research. This compound is known for its unique chemical structure, which includes a chloropyridine moiety and an ethyl ester group. It is often used as an intermediate in the synthesis of other complex molecules, particularly in the pharmaceutical industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(5-chloropyridin-2-yl)oxy-2-methylpropanimidate;hydrochloride typically involves the reaction of 5-chloropyridine-2-carboxylic acid with ethyl alcohol in the presence of a dehydrating agent. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with methylamine to form the imidate. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(5-chloropyridin-2-yl)oxy-2-methylpropanimidate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imidate group to an amine.
Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Oxo derivatives of the original compound.
Reduction: Amines derived from the imidate group.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Ethyl 2-(5-chloropyridin-2-yl)oxy-2-methylpropanimidate;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting cardiovascular and neurological disorders.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(5-chloropyridin-2-yl)oxy-2-methylpropanimidate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways depend on the specific application and target molecule.
Comparación Con Compuestos Similares
Ethyl 2-(5-chloropyridin-2-yl)oxy-2-methylpropanimidate;hydrochloride can be compared with other similar compounds, such as:
Ethyl 2-(5-chloropyridin-2-yl)amino-2-oxoacetate hydrochloride: Another compound with a chloropyridine moiety, used as an intermediate in pharmaceutical synthesis.
Methyl 2-(5-chloropyridin-2-yl)oxy-2-methylpropanimidate: Similar structure but with a methyl ester group instead of ethyl.
2-(5-Chloropyridin-2-yl)oxy-2-methylpropanimidate: Lacks the ethyl group, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and application potential.
Propiedades
Fórmula molecular |
C11H16Cl2N2O2 |
|---|---|
Peso molecular |
279.16 g/mol |
Nombre IUPAC |
ethyl 2-(5-chloropyridin-2-yl)oxy-2-methylpropanimidate;hydrochloride |
InChI |
InChI=1S/C11H15ClN2O2.ClH/c1-4-15-10(13)11(2,3)16-9-6-5-8(12)7-14-9;/h5-7,13H,4H2,1-3H3;1H |
Clave InChI |
YNILIKVPTJEEHC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=N)C(C)(C)OC1=NC=C(C=C1)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



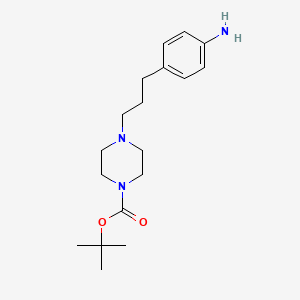

![1-[(2-Chloro-5-nitrophenyl)methyl]-4-propan-2-ylpiperazine](/img/structure/B13880863.png)

